molecular formula C23H28ClN3O B1675240 Libexin CAS No. 982-43-4

Libexin

货号 B1675240
CAS 编号: 982-43-4
分子量: 397.9 g/mol
InChI 键: ONTOFAWPPHNLML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Libexin, also known as Prenoxdiazine, is a cough suppressant . It acts peripherally by desensitizing the pulmonary stretch receptors, which results in a reduction of cough impulses originating in the lungs . It is indicated for coughs of bronchial origin .

科学研究应用

止咳药的应用

Libexin是一种止咳药,已在各种呼吸道疾病中显示出有效性。它不会抑制呼吸,而是改善呼吸功能值。它有效缓解夜间咳嗽和控制痉挛性支气管炎,尤其在儿童中。此外,它对急性和慢性支气管炎有益,无论是术前还是术后,并且在心脏病学、耳鼻喉科和儿科中有用途(Csürös, 1989)

减少苦味

研究探讨了通过β-环糊精络合物减少类似Libexine盐酸盐药物苦味的方法。这种方法旨在最小化苦味,增强药物的口感。这种方法的有效性取决于复合物的稳定性和使用的环糊精量(Weiszfeiler & Szejtli, 1988)

增强吞噬作用

一项关于Libexin combinatum(Libexine和emetine的组合)对人类多形核粒细胞和肺泡巨噬细胞吞噬活性的影响的研究显示其对吞噬指数的影响,表明免疫反应增强(Balázs, Szabó, Szerze, & Leövey, 1977)

在教育应用中的潜力

虽然与Libexin没有直接关联,但对物理教育中交互式基于计算机的模拟(ICBS)和实验室探究性实验(LIBEs)的研究可以在探索不同领域中的创新方法和途径方面与Libexin的应用进行隐喻联系。这些研究调查了这些教育工具对科学教师概念理解和对物理学态度的影响(Zacharia & Anderson, 2002; Zacharia, 2003)

属性

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243511
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Libexin

CAS RN

982-43-4
Record name Prenoxdiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=982-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Libexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENOXDIAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Libexin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Libexin
Reactant of Route 3
Reactant of Route 3
Libexin
Reactant of Route 4
Reactant of Route 4
Libexin
Reactant of Route 5
Reactant of Route 5
Libexin
Reactant of Route 6
Reactant of Route 6
Libexin

Citations

For This Compound
139
Citations
C Balázs, M Szabó, P Szerze, A Leövey - European Journal of Clinical …, 1977 - Springer
… libexin combinatum were obtained from the Chinoin Pharmaceutical Factory, Budapest. The effect in vivo of libexine and libexin … The effect in vivo of libexin combinatum was tested in …
Number of citations: 2 link.springer.com
L Csürös - Therapia Hungarica (English Edition), 1989 - europepmc.org
The antitussive Libexin was synthesized in the Research Laboratory of CHINOIN Pharmaceutical and Chemical Works Ltd., Budapest. Observations of the drug in different disease …
Number of citations: 4 europepmc.org
K Harsanyi, L Tardos, I Feher, G Nagy - Bollettino Chimico …, 1973 - europepmc.org
Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. - Abstract - Europe PMC … Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. … [Clinical …
Number of citations: 3 europepmc.org
T Rédey, E Skoda - Therapia Hungarica (English edition), 1967 - pubmed.ncbi.nlm.nih.gov
Clinical use of Libexin, a new peripheral antitussive Clinical use of Libexin, a new peripheral antitussive …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
B Bollabás - Therapia Hungarica (English edition), 1968 - pubmed.ncbi.nlm.nih.gov
Application of libexin in diseases of the respiratory tract Application of libexin in diseases of the respiratory tract …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
P Keszler, E Babanassi - Therapia Hungarica (English Edition), 1968 - europepmc.org
… The role of Libexin combination in the symptomatic treatment of different pulmonary diseases. … Libexin combinatum in the treatment of patients suffering from chronic …
Number of citations: 2 europepmc.org
O Schweiger - Therapia Hungarica (English edition), 1984 - pubmed.ncbi.nlm.nih.gov
The role of Libexin combination in the symptomatic treatment of different pulmonary diseases The role of Libexin combination in the symptomatic treatment of different …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
I Gergely - Therapia Hungarica (English edition), 1978 - pubmed.ncbi.nlm.nih.gov
Libexin combinatum in the treatment of patients suffering from chronic respiratory tract diseases Libexin combinatum in the treatment of patients suffering from chronic respiratory …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
AV Shul'gin, VG Abramova… - Terapevticheskii …, 1975 - pubmed.ncbi.nlm.nih.gov
[Clinical evaluation of the antitussive action of libexin and baltix] [Clinical evaluation of the antitussive action of libexin and baltix] … libexin …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
M Vas, A Kun - Therapia Hungarica (English edition), 1967 - pubmed.ncbi.nlm.nih.gov
A new antitussive (libexin) for geriatric use A new antitussive (libexin) for geriatric use …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。